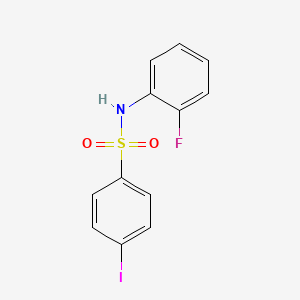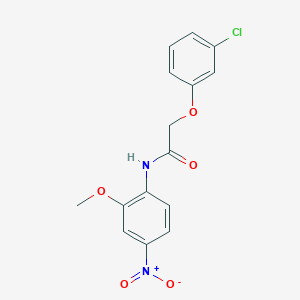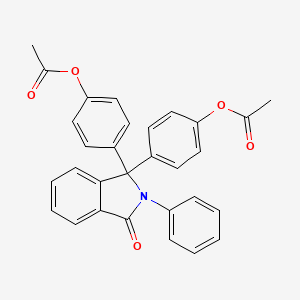![molecular formula C15H11BrN4O B4899741 N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which plays a critical role in various cellular signaling pathways. In
Mechanism of Action
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 works by selectively binding to the active site of SHP-2 and inhibiting its phosphatase activity. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various cellular signaling pathways. The precise mechanism of action of this compound 61-3606 is still being studied, but it is believed to involve the disruption of protein-protein interactions and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound 61-3606 has been shown to have a range of biochemical and physiological effects in various cell types and animal models. Inhibition of SHP-2 by this compound 61-3606 has been shown to reduce cell proliferation, induce apoptosis, and inhibit tumor growth in various cancer models. This compound 61-3606 has also been shown to modulate insulin signaling and glucose metabolism, making it a potential therapeutic target for diabetes. In addition, this compound 61-3606 has been shown to have anti-inflammatory effects, making it a potential therapeutic target for autoimmune disorders.
Advantages and Limitations for Lab Experiments
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 has several advantages for use in lab experiments. It is a highly selective inhibitor of SHP-2, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 in the low nanomolar range, making it suitable for use in a wide range of experimental settings. However, this compound 61-3606 does have some limitations. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, its mechanism of action is still being studied, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the identification of new therapeutic targets for this compound 61-3606, particularly in diseases where SHP-2 dysregulation has been implicated. Finally, further studies are needed to fully understand the mechanism of action of this compound 61-3606 and its downstream effects on cellular signaling pathways.
Synthesis Methods
The synthesis of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for the synthesis include 4-bromo-1H-pyrazole, 4-aminophenylpyridine-2-carboxamide, and various reagents and solvents. The reaction proceeds through several steps, including nucleophilic substitution, condensation, and cyclization, to yield the final product. The synthesis of this compound 61-3606 has been optimized to ensure high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 has been used extensively in scientific research to study the role of SHP-2 in various cellular processes. SHP-2 is a critical regulator of cell growth, differentiation, and survival, and dysregulation of SHP-2 has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. By selectively inhibiting SHP-2, this compound 61-3606 can help researchers better understand the underlying mechanisms of these diseases and potentially identify new therapeutic targets.
properties
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-11-9-18-20(10-11)13-6-4-12(5-7-13)19-15(21)14-3-1-2-8-17-14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZJFFWBNOOGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)

![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)
